methyl 2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a methoxyphenyl group, a carbonyl group, and a tetrahydrocyclohepta[b]thiophene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isocyanate with a suitable amine to form the corresponding urea derivative. This intermediate is then subjected to cyclization reactions under controlled conditions to form the tetrahydrocyclohepta[b]thiophene ring system. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share structural similarities.
Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenylacetic acid and 4-methoxyphenylamine.
Uniqueness
Methyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21NO4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO4S/c1-23-13-10-8-12(9-11-13)17(21)20-18-16(19(22)24-2)14-6-4-3-5-7-15(14)25-18/h8-11H,3-7H2,1-2H3,(H,20,21) |
InChI Key |
JZEBXBXEAHPRFK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |
Origin of Product |
United States |
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